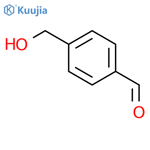

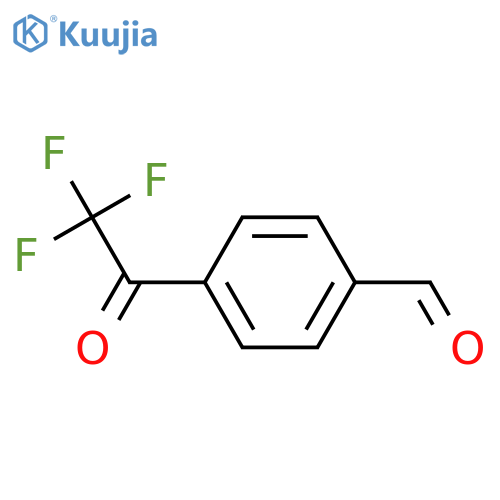

Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)

4-(Trifluoroacetyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-(2,2,2-trifluoroacetyl)-

- 4-(2,2,2-trifluoroacetyl)benzaldehyde

- 4-(Trifluoroacetyl)benzaldehyde

- 4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)

- Benzaldehyde, 4-(trifluoroacetyl)- (9CI)

- DTXSID90516862

- QZIUSAUIKVMLEX-UHFFFAOYSA-N

- Benzaldehyde, 4-(trifluoroacetyl)-

- SCHEMBL7235139

- G64295

- DB-273566

- 86988-50-3

- 1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone

- MFCD12547943

- CS-0356361

- AKOS027385276

- PS-11428

-

- MDL: MFCD12547943

- インチ: 1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H

- InChIKey: QZIUSAUIKVMLEX-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC(C(C(F)(F)F)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 202.02416388g/mol

- どういたいしつりょう: 202.02416388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 34.1Ų

4-(Trifluoroacetyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T899695-50mg |

4-(Trifluoroacetyl)benzaldehyde |

86988-50-3 | 50mg |

$ 95.00 | 2022-06-02 | ||

| ChemScence | CS-0356361-250mg |

4-(2,2,2-Trifluoroacetyl)benzaldehyde |

86988-50-3 | 250mg |

$107.0 | 2022-04-26 | ||

| Apollo Scientific | PC6194-5g |

4-(Trifluoroacetyl)benzaldehyde |

86988-50-3 | 95% | 5g |

£640.00 | 2024-05-25 | |

| abcr | AB280868-5g |

4-(Trifluoroacetyl)benzaldehyde; . |

86988-50-3 | 5g |

€1497.20 | 2025-03-13 | ||

| Ambeed | A694430-1g |

4-(2,2,2-Trifluoroacetyl)benzaldehyde |

86988-50-3 | 97% | 1g |

$284.0 | 2025-03-05 | |

| A2B Chem LLC | AC13383-250mg |

4-(Trifluoroacetyl)benzaldehyde |

86988-50-3 | 95% | 250mg |

$114.00 | 2024-04-19 | |

| A2B Chem LLC | AC13383-5g |

4-(Trifluoroacetyl)benzaldehyde |

86988-50-3 | 95% | 5g |

$1054.00 | 2024-04-19 | |

| 1PlusChem | 1P004L9J-5g |

Benzaldehyde,4-(2,2,2-trifluoroacetyl)- |

86988-50-3 | 95% | 5g |

$1385.00 | 2025-02-21 | |

| ChemScence | CS-0356361-1g |

4-(2,2,2-Trifluoroacetyl)benzaldehyde |

86988-50-3 | 1g |

$241.0 | 2022-04-26 | ||

| abcr | AB280868-5 g |

4-(Trifluoroacetyl)benzaldehyde; . |

86988-50-3 | 5g |

€1179.20 | 2023-04-26 |

4-(Trifluoroacetyl)benzaldehyde 合成方法

ごうせいかいろ 1

2.1 Catalysts: Dimethylformamide

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Solvents: Water ; reflux → rt

2.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C

2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C

2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt

3.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt

ごうせいかいろ 4

ごうせいかいろ 5

2.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt

ごうせいかいろ 6

2.1 Catalysts: Butyllithium

3.1 Catalysts: Dimethylformamide

ごうせいかいろ 7

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt

2.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt

ごうせいかいろ 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

4-(Trifluoroacetyl)benzaldehyde Raw materials

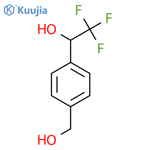

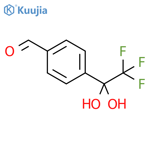

- 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol

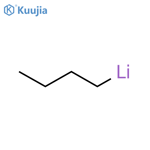

- lithium(1+) ion butan-1-ide

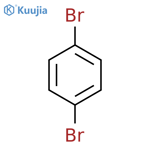

- 1,4-Dibromobenzene

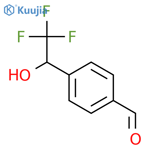

- 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde

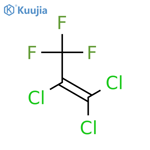

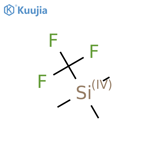

- trimethyl(trifluoromethyl)silane

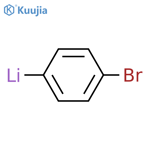

- Lithium,(4-bromophenyl)-

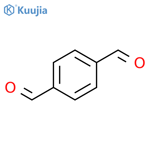

- Terephthaldicarboxaldehyde

- Methyl trifluoroacetate

- 4-(Hydroxymethyl)benzaldehyde

4-(Trifluoroacetyl)benzaldehyde Preparation Products

4-(Trifluoroacetyl)benzaldehyde 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

4-(Trifluoroacetyl)benzaldehydeに関する追加情報

Research Briefing on 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) in Chemical Biology and Pharmaceutical Applications

4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This briefing provides an overview of the latest research advancements involving this compound, focusing on its chemical properties, synthetic applications, and biological activities.

One of the most significant developments in the use of 4-(Trifluoroacetyl)benzaldehyde is its role in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical agents. Recent studies have demonstrated that 4-(Trifluoroacetyl)benzaldehyde serves as a versatile building block for the introduction of this moiety into complex molecular architectures, enabling the creation of potent drug candidates with improved pharmacokinetic profiles.

In the realm of oncology, researchers have explored the potential of 4-(Trifluoroacetyl)benzaldehyde-derived compounds as inhibitors of key signaling pathways involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of small molecules using this intermediate, which exhibited promising activity against tyrosine kinase receptors. These findings underscore the compound's value in the design of targeted cancer therapies.

Additionally, 4-(Trifluoroacetyl)benzaldehyde has been employed in the development of neuroprotective agents. A recent study in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of novel compounds that modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to impart favorable physicochemical properties to the resulting molecules, enhancing their blood-brain barrier permeability.

From a synthetic chemistry perspective, advancements in catalytic methods have further expanded the utility of 4-(Trifluoroacetyl)benzaldehyde. Recent publications have detailed innovative approaches to its functionalization, including asymmetric catalysis and photoredox transformations. These methodologies not only improve the efficiency of its incorporation into complex molecules but also enable the exploration of previously inaccessible chemical space.

In conclusion, 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its ability to enhance the biological activity of drug candidates, makes it an indispensable tool for medicinal chemists. Future research is expected to further elucidate its potential in addressing unmet medical needs, particularly in the development of next-generation therapeutics.

86988-50-3 (4-(Trifluoroacetyl)benzaldehyde) 関連製品

- 16184-87-5(1-(2,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one)

- 394-59-2(2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-one)

- 40739-44-4(4'-N-Butyl-2,2,2-trifluoroacetophenone)

- 53531-31-0(9-Trifluoroacetylanthracene)

- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)

- 2228542-10-5(3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)